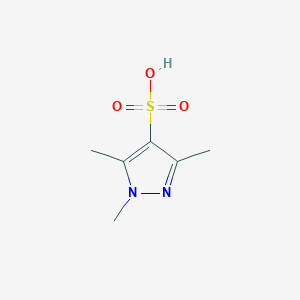

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid is an organic compound with the molecular formula C6H10N2O3S. It is a derivative of pyrazole, characterized by the presence of three methyl groups and a sulfonic acid group attached to the pyrazole ring.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1,3,5-trimethylpyrazole using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can modify the sulfonic acid group to other functional groups.

Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce halogenated pyrazole compounds .

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

1,3,5-Trimethylpyrazole: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid: Features a boronic acid group, which is useful in cross-coupling reactions.

Uniqueness

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased acidity and solubility in water. This makes it particularly useful in applications requiring strong acidic conditions or high solubility .

Biological Activity

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPA) is a sulfonic acid derivative of pyrazole that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and potential applications based on diverse research findings.

Chemical Structure and Properties

TMPA is characterized by three methyl groups at positions 1 and 3 and a sulfonic acid group at position 4 of the pyrazole ring. Its molecular formula is C7H10N2O3S, with a molecular weight of approximately 190.24 g/mol. The presence of the sulfonic acid group enhances its solubility in water, which is crucial for biological applications.

Synthesis of TMPA

The synthesis of TMPA typically involves the reaction of appropriate pyrazole derivatives with sulfonyl chlorides under basic conditions. The reaction is monitored using techniques such as TLC and LC-MS to ensure successful formation and purity of the final product .

Antiproliferative Effects

Recent studies have demonstrated that TMPA derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of TMPA derivatives were synthesized and tested for their cytotoxic effects on U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting promising anticancer properties .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| TMPA-1 | 21 | U937 |

| TMPA-2 | 15 | HeLa |

| TMPA-3 | 30 | MCF-7 |

Interaction with Enzymes

TMPA has shown binding affinity towards various enzymes, including N-myristoyltransferase (NMT), which is a target for treating human African trypanosomiasis (HAT). In vitro studies revealed that TMPA derivatives could inhibit NMT with IC50 values as low as 2 nM, indicating strong potential as therapeutic agents against parasitic infections .

Antimicrobial Activity

The antimicrobial properties of TMPA have also been explored. Compounds derived from TMPA demonstrated activity against several bacterial strains, including E. coli and S. aureus. These findings suggest that TMPA could be a candidate for developing new antimicrobial agents .

Case Studies

- Antiproliferative Activity : A study synthesized a series of TMPA derivatives and evaluated their activity against U937 cells. The most potent compound exhibited an IC50 value of 15 µM, indicating significant cytotoxic effects without substantial cytotoxicity to normal cells .

- Trypanocidal Activity : Research highlighted the optimization of TMPA derivatives against Trypanosoma brucei. Compounds were screened for their ability to inhibit NMT, with several showing promising results in both enzyme inhibition and parasite proliferation assays .

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c1-4-6(12(9,10)11)5(2)8(3)7-4/h1-3H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZFWLBZGQWMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.